4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoic acid
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Overview
Description
4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a furopyrimidine core, which is a fused ring system containing both furan and pyrimidine rings, linked to a benzoic acid moiety. The presence of multiple functional groups, including amino and carboxylic acid groups, makes it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoic acid typically involves multi-step organic synthesis. One common route starts with the preparation of the furopyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The furopyrimidine intermediate is then functionalized with amino groups through nucleophilic substitution reactions.
The final step involves the coupling of the furopyrimidine derivative with a benzoic acid derivative. This coupling reaction often employs peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond between the two components .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives.
Scientific Research Applications
4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoic acid involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for DNA synthesis. The compound binds to the active site of DHFR, inhibiting its activity and thereby disrupting DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known antifolate agent that also targets DHFR.
Pemetrexed: Another antifolate used in cancer therapy.
Raltitrexed: A thymidylate synthase inhibitor with a similar mechanism of action.
Uniqueness
4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoic acid is unique due to its furopyrimidine core, which provides distinct chemical and biological properties compared to other antifolates. Its ability to form stable complexes with DHFR and its potential for further functionalization make it a valuable compound for research and development .
Properties
CAS No. |
916080-57-4 |
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Molecular Formula |
C14H12N4O3 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
4-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H12N4O3/c15-11-10-9(6-21-12(10)18-14(16)17-11)5-7-1-3-8(4-2-7)13(19)20/h1-4,6H,5H2,(H,19,20)(H4,15,16,17,18) |
InChI Key |
RBKZMWFFCVXSHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=COC3=NC(=NC(=C23)N)N)C(=O)O |
Origin of Product |
United States |
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